molecular formula C10H10Cl2N2Pt B102712 cis-Dichlorobis(pyridine)platinum(II) CAS No. 15227-42-6

cis-Dichlorobis(pyridine)platinum(II)

Cat. No.: B102712
CAS No.: 15227-42-6
M. Wt: 426.2 g/mol
InChI Key: FCJXCLMZOWAKNQ-UHFFFAOYSA-L
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Description

cis-Dichlorobis(pyridine)platinum(II) (CAS 14872-21-0) is a square-planar platinum(II) complex with two pyridine ligands and two chloride ions in a cis configuration. Its molecular formula is C₁₀H₁₀Cl₂N₂Pt, and it exhibits a sulfur-yellow crystalline appearance with a melting point of 282–288°C . The compound’s structure involves a slightly distorted square-planar geometry, where Pt(II) is coordinated by two pyridine nitrogen atoms and two chloride ligands. It demonstrates intermolecular stacking interactions, forming 1D columnar structures in the solid state .

Key applications include catalysis and materials science, though it also shows mutagenic properties (LDLo = 131 mg/kg in mice) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(pyridine)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with pyridine in an aqueous solution. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for cis-Dichlorobis(pyridine)platinum(II) are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: cis-Dichlorobis(pyridine)platinum(II) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Complexes

Table 1: Structural Parameters of Selected Platinum(II) Complexes

Compound Ligand Type Pt–L Bond Length (Å) Ligand Plane Tilt Angle (°) Key Structural Features
cis-Dichlorobis(pyridine)Pt(II) Pyridine (monodentate) Pt–N: ~2.0* 59–62° Stacked 1D columns; weak intermolecular interactions
cis-Dichloridobis(2-PhPy)Pt(II)† 2-Phenylpyridine Pt–N: 1.98–2.01 59.1–61.8 Steric hindrance from phenyl groups; enhanced π-stacking
cis-Dichlorobis(4-MePy)Pt(II)‡ 4-Methylpyridine Pt–N: 2.02 64.8–77.5 Methyl groups alter packing; potential H-bonding
cis-Dichlorobis(DMSO)Pt(II) DMSO (S-bonded) Pt–S: 2.25–2.30 N/A Stronger ligand field; DMSO’s trans effect accelerates substitution
cis-Dichlorobis(en)Pt(II)§ Ethylenediamine (bidentate) Pt–N: 2.05 N/A Chelate effect enhances stability; octahedral distortion

*Estimated from analogous complexes.
†2-PhPy = 2-phenylpyridine; ‡4-MePy = 4-methylpyridine; §en = ethylenediamine.

Key Observations :

  • Ligand Bulk and Steric Effects : Bulky ligands like 2-phenylpyridine introduce steric strain, increasing ligand plane tilt angles (59–62° vs. 64–77° in 4-MePy derivatives) and altering crystal packing .
  • Electronic Effects: DMSO’s strong σ-donor and π-acceptor properties stabilize the Pt center, while pyridine’s weaker field allows for labile chloride ligands .
  • Chelation: Ethylenediamine’s bidentate coordination increases stability (chelate effect), reducing ligand substitution rates compared to monodentate pyridine complexes .

Reactivity and Functional Comparisons

Substitution Kinetics

  • Pyridine vs. DMSO Complexes : DMSO’s trans effect accelerates chloride ligand substitution, making cis-Dichlorobis(DMSO)Pt(II) more reactive in aqueous media compared to pyridine analogs .
  • Biological Reactivity : Pyridine complexes exhibit moderate DNA-binding affinity, while ethylenediamine derivatives (e.g., cisplatin) form stronger cross-links due to slower ligand exchange .

Table 2: Toxicity and Mutagenicity Data

Compound Mutagenicity (In Vitro) LDLo (Intraperitoneal, Mice) Carcinogenicity
cis-Dichlorobis(pyridine)Pt(II) Positive 131 mg/kg Not studied
Cisplatin (cis-Diamminedichloroplatinum(II)) Positive 13–14 mg/kg Confirmed (rodents)
cis-Dichlorobis(DMSO)Pt(II) Not reported N/A N/A

Insights :

  • Substituted ligands (e.g., cyclopentylamine) in cisplatin analogs show carcinogenicity, highlighting the role of ligand choice in toxicity profiles .

Biological Activity

cis-Dichlorobis(pyridine)platinum(II) (cis-[PtCl2(py)2]) is a platinum(II) coordination complex that has garnered attention for its potential anticancer properties. This compound is structurally similar to cisplatin, a widely used chemotherapeutic agent, but exhibits distinct biological activities and mechanisms of action. This article reviews the biological activity of cis-Dichlorobis(pyridine)platinum(II), focusing on its cytotoxic effects, mechanisms of action, and potential applications in cancer therapy.

Chemical Structure and Properties

The chemical formula for cis-Dichlorobis(pyridine)platinum(II) is C10H8Cl2N2Pt\text{C}_{10}\text{H}_{8}\text{Cl}_{2}\text{N}_{2}\text{Pt}. The platinum center is coordinated to two chloride ions and two pyridine ligands, resulting in a square planar geometry. This configuration is crucial for its interaction with biological macromolecules, particularly DNA.

The anticancer activity of cis-Dichlorobis(pyridine)platinum(II) primarily involves its ability to bind to DNA and induce cytotoxic effects. The binding mechanism is characterized as monofunctional, contrasting with cisplatin's bifunctional binding. This difference in binding leads to unique cellular responses:

  • DNA Binding : The compound forms adducts with DNA, which can inhibit replication and transcription. Studies have shown that the monofunctional adducts formed by cis-Dichlorobis(pyridine)platinum(II) can effectively block RNA polymerase activity, leading to reduced gene expression .
  • Cellular Uptake : The compound is taken up by cells via organic cation transporters (OCT1 and OCT2), which are overexpressed in certain cancer types, enhancing its therapeutic potential in those contexts .
  • Caspase Activation : Similar to other platinum compounds, cis-Dichlorobis(pyridine)platinum(II) has been shown to activate apoptotic pathways through caspase activation, leading to programmed cell death in cancer cells .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that cis-Dichlorobis(pyridine)platinum(II) exhibits significant anticancer activity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound:

Cell Line IC50 (µM) Reference
A2780 (ovarian cancer)6.5
HeLa (cervical cancer)10.1
MCF-7 (breast cancer)15.1

These values suggest that while it is less toxic than some ruthenium-based compounds, it retains significant cytotoxicity against various cancer types.

Case Studies

Several studies have explored the efficacy of cis-Dichlorobis(pyridine)platinum(II):

  • Study on Ovarian Cancer : In vitro studies showed that this compound could overcome resistance in ovarian cancer cell lines that are typically resistant to cisplatin. The mechanism involved increased apoptosis through enhanced caspase-3 activity .
  • Transcription Inhibition : Research demonstrated that the DNA adducts formed by cis-Dichlorobis(pyridine)platinum(II) effectively inhibited transcription more than those formed by other platinum complexes, highlighting its potential as a therapeutic agent .
  • Comparative Efficacy : When compared with other platinum-based drugs like oxaliplatin, cis-Dichlorobis(pyridine)platinum(II) displayed superior cellular uptake and cytotoxicity in specific colorectal cancer models due to its effective interaction with OCT transporters .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the crystal structure of cis-dichlorobis(pyridine)platinum(II)?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise geometry and distortion of the Pt(II) coordination plane. Key parameters include Pt–Cl and Pt–N bond lengths, and angles between ligand planes. For example, studies show the cis-PtCl₂ unit in this compound is tilted by ~4.3° relative to the cis-PtN₂ unit, with pyridyl planes inclined at 64.8°–77.5° due to intermolecular interactions . Pair SC-XRD with spectroscopic techniques (e.g., IR, Raman) to correlate structural distortions with vibrational modes.

Q. How can researchers optimize synthesis protocols for high-purity cis-dichlorobis(pyridine)platinum(II)?

Use stoichiometric control of pyridine ligands during the reaction of K₂PtCl₄ with pyridine in aqueous ethanol. Monitor reaction progress via UV-Vis spectroscopy (e.g., absorbance at 380–400 nm, characteristic of Pt(II) square-planar complexes). Purify via recrystallization from dichloromethane/hexane mixtures, and validate purity using elemental analysis and ¹H NMR (pyridine proton shifts at δ 8.5–9.0 ppm) .

Q. What analytical techniques are critical for distinguishing cis/trans isomerism in Pt(II) pyridine complexes?

  • Polarized IR spectroscopy : Cis isomers exhibit two distinct Pt–Cl stretching bands (~320–340 cm⁻¹), while trans isomers show a single band.
  • ¹H NMR : Cis configurations result in equivalent pyridine protons, whereas trans configurations split signals due to differing magnetic environments.
  • HPLC with chiral columns : Resolves enantiomers in asymmetric Pt(II) complexes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental reactivity data for cis-dichlorobis(pyridine)platinum(II)?

Density Functional Theory (DFT) with relativistic corrections (e.g., ZORA pseudopotentials) accounts for Pt’s relativistic effects, critical for accurate energy barriers in ligand substitution reactions. For example, calculations can reconcile discrepancies in oxidative addition kinetics by modeling transition states and solvent effects (e.g., water vs. DMSO). Validate computational predictions with kinetic studies (e.g., stopped-flow UV-Vis) .

Q. What experimental design principles apply to studying the catalytic activity of cis-dichlorobis(pyridine)platinum(II) in hydrogen evolution reactions?

  • Electrochemical setup : Use a three-electrode system (Pt working electrode) in acidic media (pH 2–4) with controlled potential.
  • Photocatalytic conditions : Couple with TiO₂ nanoparticles under UV light; monitor H₂ production via gas chromatography.
  • Structure-activity correlations : Compare turnover frequencies (TOFs) with structurally analogous complexes (e.g., 4-methylpyridine derivatives) to assess ligand electronic effects .

Q. How should researchers address conflicting reports on the cytotoxicity of cis-dichlorobis(pyridine)platinum(II) versus cisplatin?

  • Standardize assay conditions : Use identical cell lines (e.g., A549 lung cancer), exposure times (24–48 hr), and concentrations (IC₅₀ comparisons).
  • Mechanistic profiling : Evaluate DNA binding (e.g., gel electrophoresis for interstrand crosslinks) versus non-genotoxic pathways (e.g., ROS generation via fluorescence probes).
  • Synchrotron XAS : Probe Pt oxidation states in cellular environments to identify reactive intermediates .

Q. What methodologies are recommended for investigating ligand substitution kinetics in cis-dichlorobis(pyridine)platinum(II)?

  • Stopped-flow kinetics : Monitor Cl⁻ displacement by thiourea or SCN⁻ in real-time (λ = 280–300 nm).
  • Variable-temperature studies : Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots.
  • Competitive ligand experiments : Use ¹95Pt NMR to track exchange dynamics between pyridine and stronger-field ligands (e.g., NH₃) .

Q. Methodological Frameworks for Research Design

Q. How can the PICOT framework guide studies on the environmental toxicity of cis-dichlorobis(pyridine)platinum(II)?

  • Population : Aquatic organisms (e.g., Daphnia magna).
  • Intervention : Exposure to Pt complex at 0.1–10 µM concentrations.
  • Comparison : Untreated controls or cisplatin-exposed groups.
  • Outcome : LC₅₀ values, oxidative stress biomarkers (e.g., glutathione levels).
  • Time : 48–96 hr exposure periods.
    This structure ensures testable hypotheses and reproducibility .

Q. What strategies mitigate challenges in synthesizing air-sensitive derivatives of cis-dichlorobis(pyridine)platinum(II)?

  • Schlenk line techniques : Maintain inert atmospheres during ligand substitution.
  • Low-temperature crystallization : Use liquid N₂-cooled baths to stabilize reactive intermediates.
  • EPR spectroscopy : Detect paramagnetic Pt(I) or Pt(III) species during redox reactions .

Q. Data Analysis and Interpretation

Q. How to reconcile discrepancies in Pt–L bond lengths reported across crystallographic studies?

  • Standardize refinement protocols : Use identical software (e.g., SHELXL) and weighting schemes.
  • Validate against PDF databases : Compare with entries like ICDD 00-034-1234.
  • Thermal motion analysis : High ADPs for Cl ligands may indicate dynamic disorder, requiring multipole refinement .

Table 1. Key Structural Parameters from Selected Studies

ParameterValue (Å/°)MethodReference
Pt–Cl bond length2.298(2)–2.310(1)SC-XRD
Pt–N bond length2.021(4)–2.035(3)SC-XRD
Cl–Pt–Cl angle91.2(1)–92.5(1)°SC-XRD
Pyridine plane tilt64.8(1)–77.5(2)°SC-XRD

Properties

IUPAC Name

dichloroplatinum;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5N.2ClH.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJXCLMZOWAKNQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15227-42-6, 14024-97-6
Record name cis-Dichlorobis(pyridine)platinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15227-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Dichlorobis(pyridine)platinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14024-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorobis(pyridine)platinum
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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cis-Dichlorobis(pyridine)platinum(II)
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cis-Dichlorobis(pyridine)platinum(II)
3-Chloro-1-(2,6-dihydroxyphenyl)propan-1-one
cis-Dichlorobis(pyridine)platinum(II)
3-Chloro-1-(2,6-dihydroxyphenyl)propan-1-one
cis-Dichlorobis(pyridine)platinum(II)
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cis-Dichlorobis(pyridine)platinum(II)
3-Chloro-1-(2,6-dihydroxyphenyl)propan-1-one
cis-Dichlorobis(pyridine)platinum(II)

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